1,3-Biscyanomethyl-5-bromobenzene
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Overview
Description
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile is an organic compound with the molecular formula C10H7BrN2 and a molecular weight of 235.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenylene ring, which is further connected to two acetonitrile groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile typically involves the bromination of 1,3-phenylenediacetonitrile. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. The bromine atom and acetonitrile groups play a crucial role in its reactivity and interactions. Specific details about its molecular targets and pathways are often studied in the context of its applications .
Comparison with Similar Compounds
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile can be compared with similar compounds such as:
2,2’-(4,6-Dibromo-1,3-phenylene)diacetonitrile: This compound has two bromine atoms attached to the phenylene ring, making it more reactive in certain chemical reactions.
1,3-Benzenediacetonitrile: This compound lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H7BrN2 |
---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
2-[3-bromo-5-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-8(1-3-12)5-9(7-10)2-4-13/h5-7H,1-2H2 |
InChI Key |
RIMDRVCKJYDYER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CC#N)Br)CC#N |
Origin of Product |
United States |
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